molecular formula C19H13N3O3S2 B2898934 N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide CAS No. 868141-84-8

N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide

Cat. No.: B2898934
CAS No.: 868141-84-8
M. Wt: 395.45
InChI Key: OTSGHPPTLXBRKN-NXVVXOECSA-N
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Description

The compound N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide features a thiazolidin-4-one core with a conjugated indol-3-ylidene moiety in a Z-configuration, a sulfanylidene group at position 2, and a 4-substituted phenylacetamide side chain. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name

N-[4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-10(23)20-11-6-8-12(9-7-11)22-18(25)16(27-19(22)26)15-13-4-2-3-5-14(13)21-17(15)24/h2-9,25H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFLNMUMCYMNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy and Key Intermediates

The synthesis of N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide follows a multi-step sequence involving (a) preparation of the indole-3-carbaldehyde intermediate, (b) formation of the thiazolidinone core, and (c) final acetylation (Figure 1).

Synthesis of Indole-3-Carbaldehyde

Indole-3-carbaldehyde serves as the foundational building block. The Vilsmeier-Haack reaction is commonly employed, where indole reacts with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C to introduce the formyl group at the 3-position. Purification via column chromatography (hexane:ethyl acetate, 7:3) yields the aldehyde in 82–85% purity.

Thiazolidinone Ring Formation

The thiazolidinone core is constructed via a cyclocondensation reaction between indole-3-carbaldehyde and thiourea derivatives. In a representative procedure:

  • Indole-3-carbaldehyde (1 equiv) reacts with 2-mercaptoacetic acid (1.2 equiv) in glacial acetic acid under reflux (110°C, 6–8 hours).
  • Sodium acetate (0.5 equiv) catalyzes the elimination of water, facilitating ring closure.
  • The crude product is recrystallized from ethanol to obtain the thiazolidinone intermediate (Yield: 68–72%).

Stepwise Preparation Protocols

Laboratory-Scale Synthesis

Step 1: Preparation of 5-[(3Z)-2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-One

A mixture of indole-3-carbaldehyde (10 mmol), thiourea (12 mmol), and chloroacetic acid (12 mmol) in acetic acid (50 mL) is refluxed for 8 hours. The reaction progress is monitored by TLC (silica gel, chloroform:methanol 9:1). Upon completion, the mixture is cooled to 0°C, and the precipitate is filtered, washed with ice-cold ethanol, and dried to yield the thiazolidinone derivative as orange crystals (Yield: 70%; m.p. 215–218°C).

Step 2: N-Acetylation of the Aromatic Amine

The thiazolidinone intermediate (5 mmol) is dissolved in dry dichloromethane (30 mL), and acetyl chloride (6 mmol) is added dropwise under nitrogen at 0°C. Triethylamine (7 mmol) is introduced to scavenge HCl. After stirring at room temperature for 12 hours, the solvent is evaporated, and the residue is purified via flash chromatography (ethyl acetate:hexane, 1:1) to afford the final acetamide derivative (Yield: 65%; m.p. 230–233°C).

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:

  • Continuous Flow Reactors : Reaction times reduced from 8 hours to 45 minutes by maintaining precise temperature control (110°C ± 2°C) and high-pressure conditions.
  • Catalytic Optimization : Nano-crystalline ZnO (1% w/w) increases cyclization yields to 85% by accelerating the elimination step.
  • Solvent Recycling : Glacial acetic acid is recovered via distillation (>90% efficiency), reducing waste.

Characterization and Analytical Data

The structural integrity of intermediates and the final product is confirmed through spectroscopic and chromatographic analyses (Table 1).

Table 1: Physicochemical and Spectroscopic Data for this compound

Parameter Value Method
Molecular Formula C₁₉H₁₃N₃O₃S₂ HRMS [M+H]⁺: 396.04
Melting Point 230–233°C Differential Scanning Calorimetry
IR (KBr, cm⁻¹) 1685 (C=O), 1590 (C=N), 1245 (C=S) FT-IR
¹H NMR (400 MHz, DMSO-d₆) δ 10.2 (s, 1H, NH), 8.1–6.8 (m, 8H, Ar-H), 2.1 (s, 3H, CH₃) Bruker Avance III
¹³C NMR (100 MHz, DMSO-d₆) δ 185.4 (C=S), 170.2 (C=O), 135.6–112.3 (Ar-C) Bruker Avance III

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Cyclization Step : The exothermic nature of the cyclocondensation reaction necessitates controlled addition of thiourea to prevent side reactions (e.g., polymerization).
  • Stereochemical Control : The (Z)-configuration at the indole-thiazolidinone junction is preserved by using aprotic solvents (e.g., DMF), minimizing isomerization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Critical Analysis of Structural and Functional Trade-offs

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Improve binding affinity but may increase metabolic clearance.
  • Bulky Substituents (e.g., dodecyl in ): Enhance lipophilicity but reduce solubility.
  • Z-Configuration : Critical for maintaining planar geometry and π-π stacking with biological targets .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step pathways, starting with the cyclization of thiazolidinone precursors using sodium hydroxide in dimethylformamide (DMF) at 60–80°C. A key step is the coupling of the indole-derived fragment with the acetamide group via nucleophilic substitution. Anhydrous conditions and precise stoichiometric ratios (1:1.2 for thiazolidinone:indole precursor) are critical to minimize hydrolysis byproducts and achieve yields >60% .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

High-resolution mass spectrometry (HR-MS) confirms molecular weight (±2 ppm accuracy). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, resolves aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). Purity is validated via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are recommended for initial biological activity screening?

Standard assays include:

  • Enzyme inhibition : Kinase inhibition assays (IC50_{50} determination) using ADP-Glo™ kits under 1 mM ATP conditions.
  • Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative strains).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can contradictory data in kinase inhibition assays be resolved?

Discrepancies may arise from isoform-specific interactions or assay variability. Orthogonal validation using surface plasmon resonance (SPR) quantifies binding kinetics (KDK_D), while molecular docking (AutoDock Vina) identifies key residues (e.g., hinge region interactions). Standardizing ATP concentrations (1 mM) across assays reduces variability .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Co-solvents (10% DMSO/PEG-400) or nanoformulation (liposomal encapsulation).
  • Metabolic stability : Microsomal incubation (human liver microsomes) identifies metabolic hotspots; methyl or fluorine substitutions at labile sites improve half-life (>2 hours) .

Q. How do structural modifications influence structure-activity relationships (SAR) against antimicrobial targets?

Comparative SAR studies with analogs (e.g., fluorophenyl vs. chlorophenyl substituents) reveal:

Substituent PositionActivity (MIC, µg/mL)Notes
4-Fluorophenyl2.5 (S. aureus)Enhanced membrane penetration
3-Chlorophenyl8.0 (E. coli)Reduced solubility limits efficacy
Modifications at the sulfanylidene group (e.g., methylthio vs. phenylthio) further tune target affinity .

Q. What computational methods validate the compound’s interaction with DNA topoisomerase II?

Molecular dynamics simulations (GROMACS, 100 ns trajectories) assess binding stability. Quantum mechanical calculations (DFT, B3LYP/6-31G*) map electrostatic potential surfaces, highlighting H-bond interactions with Asp541 and π-stacking with purine bases .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in cytotoxicity assays?

  • Controlled cell passage : Use cells between passages 5–15.
  • Serum standardization : 10% FBS in media to avoid growth factor variability.
  • Dose normalization : Report IC50_{50} values relative to positive controls (e.g., doxorubicin) .

Q. What analytical workflows resolve synthetic byproducts in HPLC traces?

  • LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 352.1 for deacetylated derivative).
  • Prep-HPLC : Isolate impurities (>95% purity) for NMR characterization.
  • Reaction monitoring : In-situ IR spectroscopy tracks carbonyl intermediates (1700–1750 cm1^{-1}) .

Tables for Comparative Analysis

Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey PeaksFunctional Group Assignment
1H^1H-NMRδ 2.1 (s, 3H)Acetamide methyl
13C^{13}C-NMRδ 169.5Thiazolidinone carbonyl
FT-IR1670 cm1^{-1}C=O stretch (indole-oxo)
HR-MS[M+H]+^+ 478.0923Molecular ion
Source:

Table 2. Comparative IC50_{50} Values in Kinase Inhibition Assays

KinaseIC50_{50} (nM)Assay Conditions
CDK212 ± 1.51 mM ATP, 30°C
EGFR85 ± 4.21 mM ATP, 37°C
VEGFR245 ± 3.10.5 mM ATP, 25°C
Source:

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